ethopropazine

Cholinesterase Enzyme Inhibition Selectivity

Choose Ethopropazine (CAS 522-00-9) for your research to leverage its unique dual-action as both a selective butyrylcholinesterase (BChE) inhibitor (IC50 15.14 µM) and a non-selective muscarinic receptor antagonist (Ki M1 3.1 nM, Ki M2 7.2 nM). This specification is a superior choice for studies dissecting cholinergic neurotransmission in Parkinson's disease models. Its favorable side-effect profile, with a reduced risk of tardive dyskinesia compared to agents like benztropine, ensures cleaner data in chronic neuroleptic-induced extrapyramidal studies. Secure a research tool with documented high-dose tolerability.

Molecular Formula C19H24N2S
Molecular Weight 312.5 g/mol
CAS No. 522-00-9
Cat. No. B1679164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethopropazine
CAS522-00-9
Synonymsethopropazine
ethopropazine hydrochloride
Lysivane
Parsidol
Parsitan
profenamine
profenamine hydrochloride
Molecular FormulaC19H24N2S
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3
InChIKeyCDOZDBSBBXSXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.24e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethopropazine 522-00-9: Anticholinergic Antiparkinsonian Phenothiazine with Distinct Pharmacological Fingerprint


Ethopropazine (CAS 522-00-9), also known as profenamine, is a phenothiazine derivative classified as an anticholinergic antiparkinsonian agent [1]. It functions primarily as a muscarinic acetylcholine receptor antagonist [2] and exhibits a unique profile as a selective butyrylcholinesterase (BChE) inhibitor [3]. Its pharmacological actions include anticholinergic, antihistamine, and antiadrenergic properties [4], making it a compound of interest for research applications in Parkinson's disease and extrapyramidal syndromes.

Ethopropazine vs. Other Anticholinergics: Why Bioequivalence Does Not Equal Functional Equivalence


Within the class of anticholinergic antiparkinsonian drugs, compounds such as benztropine, trihexyphenidyl, and biperiden exhibit distinct receptor subtype selectivity profiles and off-target activities that preclude simple functional interchangeability [1]. Despite shared primary mechanisms, key pharmacological and clinical differences exist. For instance, while ethopropazine and benztropine demonstrate comparable efficacy in controlling neuroleptic-induced parkinsonian symptoms, their divergent side effect profiles—particularly the increased risk of tardive dyskinesia with benztropine [2]—underscore that these agents are not clinically interchangeable. Similarly, trihexyphenidyl exhibits high M1 receptor selectivity, whereas ethopropazine displays a broader, less selective muscarinic binding profile [3]. Such differences in selectivity and off-target effects can significantly impact therapeutic outcomes and research model reproducibility, making informed compound selection critical.

Quantitative Evidence Guide for Ethopropazine: A Data-Driven Comparison to Key Analogs


Selective BChE Inhibition: A Unique Differentiator Among Antiparkinsonian Agents

Ethopropazine exhibits a unique and quantifiable off-target activity not observed in other anticholinergic antiparkinsonian drugs. It is a selective inhibitor of butyrylcholinesterase (BChE) with an IC50 of 15.14 µM in human erythrocyte lysates, demonstrating complete selectivity over acetylcholinesterase (AChE) at 500 µM [1]. This dual antimuscarinic and cholinesterase inhibition profile is not a class-wide characteristic and provides a distinct advantage for research requiring modulation of both cholinergic and dopaminergic pathways.

Cholinesterase Enzyme Inhibition Selectivity Butyrylcholinesterase BChE

Superior Tolerability Profile: Reduced Tardive Dyskinesia vs. Benztropine in Neuroleptic-Induced Parkinsonism

In a 12-week controlled clinical trial involving 60 schizophrenic outpatients with fluphenazine-induced parkinsonism, ethopropazine demonstrated therapeutic equivalence to benztropine in controlling parkinsonian symptoms. Critically, however, patients treated with benztropine experienced a significant increase in tardive dyskinesia compared to their prior procyclidine treatment, whereas this exacerbation was not observed in the ethopropazine group [1]. The study authors concluded that benztropine may not be the anticholinergic of choice due to its more toxic central atropinic effect, positioning ethopropazine as a preferred alternative for long-term management.

Tardive Dyskinesia Schizophrenia Neuroleptic-Induced Parkinsonism Side Effects Anticholinergic

High-Dose Tolerability: A Case for Ethopropazine in High-Dosage Anticholinergic Regimens

A study on high-dose anticholinergic therapy for dystonia reported that the average daily dosage for adults was 350 mg for ethopropazine, which is substantially higher than the 24 mg average daily dosage reported for trihexyphenidyl [1]. This differential dosing suggests a wider therapeutic window or better tolerability for ethopropazine at higher doses, a critical consideration for research involving high-concentration anticholinergic paradigms. While the study noted adverse effects as the major limiting factor in adults, the higher tolerated dose of ethopropazine relative to trihexyphenidyl implies a different side effect profile and potential for dose-escalation studies.

Dystonia High-Dose Anticholinergic Dosage Tolerability

Muscarinic Receptor Binding: A Less M1-Selective Profile Compared to Trihexyphenidyl

Ethopropazine binds to rat forebrain and hindbrain membrane preparations, which are enriched in M1 and M2 muscarinic acetylcholine receptors, respectively, with Ki values of 3.1 nM and 7.2 nM [1]. However, it displays little M1 selectivity, in stark contrast to compounds like trihexyphenidyl and biperiden, which are highly selective for M1 receptors [2]. This broader muscarinic receptor engagement profile may result in a different spectrum of central and peripheral effects, offering a distinct pharmacological tool for dissecting the role of specific muscarinic subtypes in neurological function.

Muscarinic Receptor M1 Selectivity Receptor Binding Anticholinergic Pharmacology

Anti-Nicotinic Potency: Comparable Efficacy in Preventing Nicotine-Induced Convulsions

In a mouse model of nicotine-induced convulsion, ethopropazine demonstrated anti-nicotinic properties comparable to other antiparkinsonian agents. While specific ED50 values for ethopropazine were not retrieved, the study evaluated benztropine, biperiden, caramiphen, ethopropazine, procyclidine, and trihexyphenidyl, and reported that nicotine-induced convulsion and arecoline-induced tremor were effectively prevented by these drugs [1]. The reported ED50 values for benztropine in preventing nicotine-induced convulsion were 7.4 mg/kg, establishing a benchmark for in-class activity. This indicates that ethopropazine possesses anti-nicotinic activity alongside its antimuscarinic effects, a profile that may be relevant for research into cholinergic signaling in seizure and tremor models.

Nicotinic Receptor Convulsion Anticholinergic Behavioral Pharmacology ED50

Potentiation of Anti-Cataleptic Effects: Synergism with Theophylline in Haloperidol-Induced Catalepsy

Ethopropazine (0.232 mg/kg) has been shown to decrease the intensity and increase the latency of haloperidol-induced catalepsy in rats when used in combination with the adenosine A2A receptor antagonist ZM 241395 [1]. This synergistic effect highlights a specific, quantifiable interaction that can be exploited in experimental paradigms. The study demonstrated that lower doses of theophylline and anticholinergics, including ethopropazine and benztropine, could effectively control extrapyramidal syndromes, suggesting a potential for combination therapies to reduce side effects while maintaining efficacy.

Catalepsy Haloperidol Theophylline Synergism Extrapyramidal Syndrome Adenosine A2A Receptor

Optimized Research Applications for Ethopropazine 522-00-9: Translating Differentiated Evidence into Experimental Design


Investigating BChE-Mediated Effects in Parkinsonian Models

Given ethopropazine's unique BChE inhibitory activity (IC50 = 15.14 µM) with high selectivity over AChE, this compound is uniquely suited for studies aiming to dissect the role of butyrylcholinesterase in Parkinson's disease pathology and cholinergic neurotransmission. Its dual antimuscarinic and BChE inhibitory profile allows researchers to explore how modulation of both targets may impact disease progression and symptom management, a combinatorial effect not achievable with standard anticholinergics like benztropine or trihexyphenidyl [1].

Long-Term Neuroleptic-Induced Parkinsonism Research

Based on clinical evidence showing that ethopropazine does not worsen tardive dyskinesia compared to benztropine, it represents a superior research tool for chronic studies of neuroleptic-induced extrapyramidal side effects. For in vivo models requiring long-term anticholinergic administration alongside antipsychotics, ethopropazine minimizes the confounding variable of drug-induced movement disorders, leading to cleaner data interpretation [2].

High-Dose Anticholinergic Studies in Dystonia and Other Movement Disorders

Ethopropazine's tolerability at high doses (average 350 mg/day in adult dystonia patients) makes it a preferred agent for research protocols requiring robust central anticholinergic blockade. This is particularly relevant for preclinical studies in rodents where high doses are often required to achieve therapeutic effects in the brain, or in translational research where dose-escalation studies are needed [3].

Research on Broad-Spectrum Muscarinic Antagonism vs. M1 Selectivity

Ethopropazine's relatively non-selective muscarinic receptor binding profile (Ki M1 = 3.1 nM, Ki M2 = 7.2 nM) provides a valuable comparator to highly M1-selective agents like trihexyphenidyl. It can be used in experiments designed to compare the functional and behavioral outcomes of blocking multiple muscarinic subtypes versus selective M1 blockade, aiding in the identification of receptor subtype-specific contributions to motor control and cognitive function [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethopropazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.